
1-Octyl-3-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)urea
説明
The compound contains a urea group, a phenyl group, and a tetramethyl-1,3,2-dioxaborolan-2-yl group. Urea is an organic compound that is often used in fertilizers and is a product of protein metabolism in mammals. The phenyl group is a common functional group in organic chemistry, consisting of a ring of six carbon atoms, and is often seen in many pharmaceuticals and organic compounds . The tetramethyl-1,3,2-dioxaborolan-2-yl group is a boronic ester, which is often used in Suzuki coupling reactions .
Molecular Structure Analysis
The molecular structure analysis would require more specific information or computational chemistry techniques to accurately determine. The compound likely has a complex 3D structure due to the presence of the phenyl and dioxaborolan groups .Chemical Reactions Analysis
The compound contains a boronic ester group, which is often used in Suzuki coupling reactions, a type of cross-coupling reaction, to form carbon-carbon bonds . The urea group could also participate in chemical reactions, but the specifics would depend on the reaction conditions and other reactants.Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. Boronic esters, like the tetramethyl-1,3,2-dioxaborolan-2-yl group in this compound, are typically stable and can be stored under normal conditions .科学的研究の応用
Synthesis and Structural Analysis
1-Octyl-3-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)urea, along with related compounds, is utilized in the synthesis of boric acid ester intermediates. These compounds are typically obtained through multi-step substitution reactions. Their structures are confirmed using techniques such as FTIR, NMR spectroscopy, mass spectrometry, and X-ray diffraction. Conformational and crystallographic analyses are conducted, and the molecular structures are often calculated using density functional theory (DFT), providing insights into physicochemical properties (Huang et al., 2021).
Electron Donor Synthesis
These compounds play a significant role in synthesizing organic electron-donors derived from carbazole and phenothiazine. The synthesis process involves alkylation, formylation, bromination, and borylation, leading to the formation of key electron donors. These donors are crucial intermediates in various synthetic approaches and are characterized by IR, NMR, and HRMS techniques (Bifari & El-Shishtawy, 2021).
Exploration in Nanoparticle Technology
These compounds are also instrumental in nanoparticle technology. For example, they are used in the synthesis of enhanced brightness, emission-tuned nanoparticles from heterodifunctional polyfluorene building blocks. Such applications lead to the development of nanoparticles with potential uses in various fields, including bio-imaging and electronic devices (Fischer, Baier, & Mecking, 2013).
Potential in Pharmaceutical Research
In pharmaceutical research, derivatives of these compounds are investigated for their potential as anticancer agents. For instance, diaryl ureas, which are structurally related, have been synthesized and evaluated for their antiproliferative activity against various cancer cell lines. This research highlights the potential of these compounds in the development of new therapeutic agents (Feng et al., 2020).
作用機序
将来の方向性
特性
IUPAC Name |
1-octyl-3-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H35BN2O3/c1-6-7-8-9-10-11-15-23-19(25)24-18-14-12-13-17(16-18)22-26-20(2,3)21(4,5)27-22/h12-14,16H,6-11,15H2,1-5H3,(H2,23,24,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SDPRJQXNBPRPBM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC=C2)NC(=O)NCCCCCCCC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H35BN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


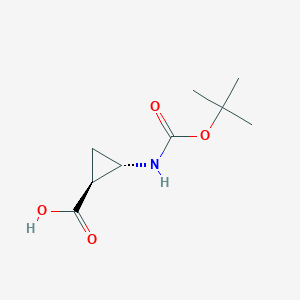
![[1,1'-Biphenyl]-3,3',5,5'-tetracarbaldehyde](/img/structure/B3067778.png)
![(-)-1,13-Bis[di(4-methylphenyl)phosphino]-(5aS,8aS,14aS)-5a,6,7,8,8a,9-hexahydro-5H-[1]benzopyrano[3,2-d]xanthene](/img/structure/B3067784.png)

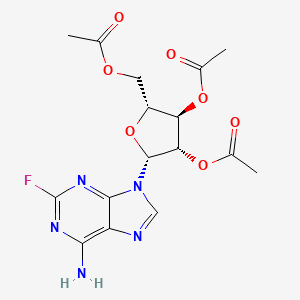
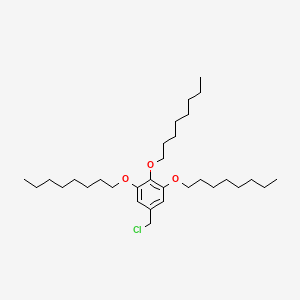
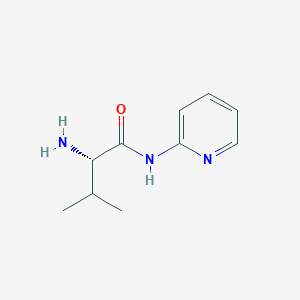
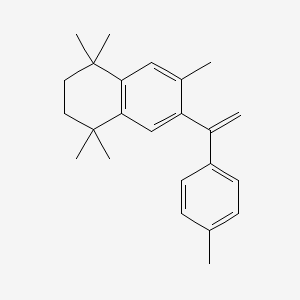
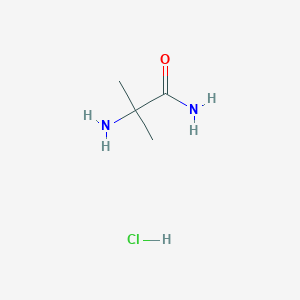
![(11AS)-12-hydroxy-1,10-dimesityl-4,5,6,7-tetrahydrodiindeno[7,1-de:1',7'-fg][1,3,2]dioxaphosphocine 12-oxide](/img/structure/B3067844.png)
![[2,2'-Bipyridin]-5-OL](/img/structure/B3067845.png)
![5',5''''-(Naphthalene-1,4-diyl)bis(([1,1':3',1''-terphenyl]-4,4''-dicarboxylic acid))](/img/structure/B3067852.png)

![(1R,2R)-2-[4-(difluoromethoxy)phenyl]cyclopropane-1-carboxylic acid](/img/structure/B3067863.png)
